Lipophilicity (XLogP3) Advantage Over N1-Phenyl and N1-Alkyl Analogs
The target compound exhibits a computed XLogP3 of 5.3 [1], which is 0.5 to 2.1 log units higher than closest N1-substituted analogs. The N1-(4-chlorophenyl) group provides a substantial lipophilicity increment relative to the N1-phenyl analog (estimated XLogP3 ~4.8) and the N1-methyl analog (XLogP3 ~3.2) [1][2]. This difference positions the compound in a distinct lipophilicity space that may enhance membrane permeability and protein binding, a critical factor for intracellular kinase target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 2-((5-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile: XLogP3 est. ~4.8; 2-((5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207038-55-8): XLogP3 ~3.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (vs. N1-phenyl analog); +2.1 (vs. N1-methyl analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and intracellular target access, making this compound a preferred starting point over less lipophilic N1-phenyl or N1-alkyl analogs for cell-based kinase inhibition assays.
- [1] PubChem. (2025). Compound Summary for CID 49672512: Computed XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 71447202: 2-((5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile (CAS 1207038-55-8). Computed XLogP3 value. Note: exact CID to be verified; value based on structural estimation. View Source
